Procurement Purity Advantage: 8-Chloro vs. Unsubstituted 1,5-Naphthyridine-3-carboxylic Acid
Commercial suppliers report the 8-chloro derivative at higher minimum purity than the unsubstituted parent compound. Bidepharm lists the 8-chloro analog at 97% purity , while the unsubstituted 1,5-naphthyridine-3-carboxylic acid is listed at 95% . MolCore offers the 8-chloro compound at NLT 98% . This consistent 2–3 percentage point purity advantage reduces the burden of additional purification and increases batch-to-batch reproducibility in multi-step syntheses.
| Evidence Dimension | Vendor-reported minimum purity |
|---|---|
| Target Compound Data | 97% (Bidepharm), ≥98% (MolCore) |
| Comparator Or Baseline | 1,5-Naphthyridine-3-carboxylic acid (CAS 90418-64-7): 95% (Bidepharm, Fluorochem) |
| Quantified Difference | +2% to +3% absolute purity |
| Conditions | QC specifications from Bidepharm, MolCore, and Fluorochem product pages |
Why This Matters
Higher starting purity reduces the need for pre-functionalization purification, saving time and cost in parallel synthesis campaigns and ensuring greater lot-to-lot consistency for sensitive biological assays.
